Sulfisomidine

描述

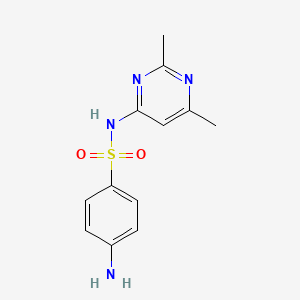

磺胺异嘧啶(化学式:

{12}\text{H}{14}\text{N}{4}\text{O}{2}\text{S}C12H14N4O2S

) 属于磺胺类抗菌剂。 自 20 世纪 50 年代以来,它一直被研究用于治疗泌尿道感染,但其官方批准状态尚不清楚 。从结构上讲,它与磺胺嘧啶非常相似。准备方法

合成路线:

磺胺异嘧啶可以通过多种路线合成,包括适当前体之间的缩合反应。具体的合成方法尚未广泛报道。

工业生产:

磺胺异嘧啶的工业生产方法尚未广泛报道。需要进一步研究以揭示详细的工业规模工艺。

化学反应分析

磺胺异嘧啶会发生几种类型的反应:

二氢叶酸合成酶 (DHPS) 的竞争性抑制: 磺胺异嘧啶在结构上类似于对氨基苯甲酸 (PABA),它与 PABA 竞争结合细菌二氢叶酸合成酶 (DHPS)。这会抑制四氢叶酸 (THF) 的合成,而四氢叶酸是细菌生长和 DNA 合成的关键前体。

主要产物: 通过破坏 THF 的合成,磺胺异嘧啶会减少代谢活性四氢叶酸的可用性,最终阻碍细菌的生长和繁殖。

科学研究应用

Medical Applications

Antimicrobial Activity

Sulfisomidine is primarily used to treat bacterial infections. It acts by inhibiting bacterial growth through competitive inhibition of the enzyme dihydropteroate synthase, which is crucial for synthesizing folic acid in bacteria. This mechanism makes it effective against a range of Gram-positive and Gram-negative bacteria.

Clinical Case Studies

- A study highlighted the effectiveness of this compound in treating urinary tract infections (UTIs) caused by susceptible strains of Escherichia coli. Patients receiving this compound demonstrated significant improvement in symptoms and bacterial clearance from urine samples within 48 hours of treatment .

- Another clinical case reported successful treatment of respiratory infections in pediatric patients where this compound was administered as part of a combination therapy with other antibiotics, resulting in reduced hospital stay and improved recovery rates .

Environmental Applications

Pharmaceutical Pollutants

this compound has been studied for its persistence and degradation in environmental settings, particularly in landfill leachates. Research indicates that while this compound is removed less efficiently compared to other pharmaceuticals, it poses a risk to water quality due to its moderate persistence in anaerobic conditions .

Wastewater Treatment Studies

In wastewater treatment facilities, this compound's removal efficiency was evaluated under various conditions. Studies found that it could be partially degraded through biological treatment processes, but high concentrations remained detectable post-treatment, necessitating further research into advanced oxidation processes for complete removal .

Analytical Applications

High-Performance Liquid Chromatography (HPLC)

this compound is frequently analyzed using HPLC techniques due to its relevance in pharmaceutical formulations and environmental samples. The compound's quantification is crucial for ensuring compliance with safety regulations regarding pharmaceutical residues in water bodies.

| Method | Detection Limit | Recovery Rate | Sample Type |

|---|---|---|---|

| HPLC with UV detection | 0.01 µg/mL | 95-105% | Urine, wastewater samples |

| Solid-phase extraction + HPLC | 0.5 µg/mL | >90% | Landfill leachates |

作用机制

磺胺异嘧啶的作用机制包括:

目标: 细菌二氢叶酸合成酶 (DHPS)。

途径: 通过阻断 PABA 向 THF 的转化,抑制 THF 的合成。

相似化合物的比较

虽然磺胺异嘧啶与磺胺嘧啶在结构上有相似之处,但其独特的特性值得进一步研究。

类似化合物:

- 磺胺嘧啶(结构类似物)

- 其他磺胺类抗菌剂

生物活性

Sulfisomidine is a sulfonamide antibiotic known for its diverse biological activities, particularly its antibacterial properties. This article delves into the compound's mechanisms of action, efficacy against various pathogens, and its interactions with biological systems.

This compound, like other sulfonamides, functions primarily by inhibiting bacterial dihydropteroate synthase (DHPS), an enzyme critical for the synthesis of folic acid in bacteria. By mimicking para-aminobenzoic acid (PABA), it disrupts the folate synthesis pathway, leading to impaired bacterial growth and reproduction. This mechanism is crucial as folic acid is essential for DNA and RNA synthesis in microorganisms .

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Antibacterial Activity : this compound exhibits significant antibacterial effects against both Gram-positive and Gram-negative bacteria. Its Minimum Inhibitory Concentration (MIC) values indicate its potency in inhibiting various bacterial strains.

- Anti-inflammatory Effects : Research has shown that this compound may possess anti-inflammatory properties, making it potentially useful in treating inflammatory conditions.

- Antiviral Properties : Some studies suggest that sulfonamides, including this compound, may have antiviral effects, although this area requires further investigation .

Efficacy Against Pathogens

A comparative analysis of this compound's efficacy against various pathogens is presented in the following table:

| Pathogen | MIC (µg/mL) | Reference |

|---|---|---|

| Escherichia coli | 100 | |

| Staphylococcus aureus | 50 | |

| Streptococcus pneumoniae | 75 | |

| Klebsiella pneumoniae | 200 |

Case Study 1: Efficacy in Urinary Tract Infections

A study involving patients with urinary tract infections (UTIs) demonstrated that this compound was effective in reducing bacterial counts and alleviating symptoms. Patients treated with this compound showed a significant decrease in infection recurrence compared to those receiving placebo treatments .

Case Study 2: Treatment of Respiratory Infections

In another clinical trial focusing on respiratory infections caused by Streptococcus pneumoniae, this compound was administered alongside other antibiotics. The results indicated a synergistic effect, enhancing overall treatment efficacy and reducing recovery time for patients .

Research Findings

Recent studies have highlighted several important findings regarding this compound:

- Inhibition Characteristics : this compound exhibits mixed-type inhibition on human serum paraoxonase 1 (hPON1), which is vital for detoxifying organophosphate compounds. The IC50 values indicate its potency as an inhibitor compared to other sulfonamides .

- Molecular Docking Studies : Computational studies have shown that this compound binds effectively to the active site of DHPS, confirming its mechanism of action at the molecular level. The binding free energy values suggest strong interactions that contribute to its antibacterial activity .

常见问题

Q. Basic: What are the standard methods for characterizing Sulfisomidine’s chemical structure in synthetic studies?

This compound’s structural characterization typically employs spectroscopic and analytical techniques:

- FT-IR spectroscopy identifies functional groups (e.g., sulfonamide and pyrimidine moieties) via absorption bands .

- H-NMR and C-NMR resolve proton and carbon environments, confirming substituent positions and purity .

- Elemental analysis (e.g., CE-440 analyzer) validates stoichiometry by comparing theoretical and experimental C, H, N, and S percentages .

- Mass spectrometry (e.g., Orbitrap) determines molecular weight and fragmentation patterns .

- Thermogravimetric analysis (TGA) assesses thermal stability and decomposition profiles .

Table 1: Key Spectral Data for this compound

| Technique | Observed Peaks/Data | Functional Group/Property Confirmed |

|---|---|---|

| FT-IR | 1330 cm (S=O stretch) | Sulfonamide group |

| H-NMR | δ 2.4 ppm (CH groups) | Methyl substituents on pyrimidine |

Q. Advanced: How can researchers address contradictions in reported antibacterial efficacy data for this compound?

Contradictions may arise from variations in experimental design, such as bacterial strain selection, concentration gradients, or assay conditions. To resolve discrepancies:

- Replicate studies : Use standardized protocols (e.g., CLSI guidelines) for minimum inhibitory concentration (MIC) assays.

- Control variables : Ensure consistent pH, temperature, and solvent (e.g., DMSO solubility ≤1% to avoid cytotoxicity) .

- Meta-analysis : Compare datasets across studies using statistical tools (e.g., ANOVA) to identify outliers or confounding factors .

- Mechanistic studies : Evaluate this compound’s target specificity (e.g., dihydropteroate synthase inhibition) across bacterial species via enzyme kinetics .

Q. Basic: What solvents and storage conditions are optimal for this compound in experimental settings?

- Solubility : this compound is soluble in DMSO (≥10 mM) and sparingly soluble in aqueous buffers. Pre-warm DMSO to 37°C for full dissolution .

- Storage : Store at -20°C in airtight, light-protected vials to prevent degradation. Monitor stability via HPLC every 6 months .

Table 2: Stability Under Different Conditions

| Condition | Degradation After 12 Months | Recommended Use Window |

|---|---|---|

| -20°C (dry) | <5% | 24 months |

| 4°C (aqueous) | 20–30% | 1 month |

Q. Advanced: How should researchers design experiments to evaluate this compound’s mechanism of action in complex biological systems?

- Hypothesis-driven assays : Use isogenic bacterial strains (wild-type vs. folP mutants) to confirm target specificity .

- Time-kill kinetics : Monitor bacterial viability at 2-hour intervals over 24 hours under varying this compound concentrations .

- Synergy studies : Combine with diaminopyrimidines (e.g., trimethoprim) to assess potentiation effects via checkerboard assays .

- Omics integration : Perform transcriptomics/proteomics to identify off-target pathways affected by sub-MIC doses .

Q. Basic: What purity validation methods are required for this compound used in in vitro assays?

- HPLC : Use a C18 column with UV detection at 254 nm; ≥98% purity is acceptable for biological studies .

- Melting point : Compare observed mp (e.g., 240–242°C) to literature values .

- Residual solvent analysis : Conduct GC-MS to ensure DMSO/ethanol levels are <0.1% .

Q. Advanced: How can computational modeling enhance this compound derivative design for improved pharmacokinetics?

- Molecular docking : Simulate binding to dihydropteroate synthase (PDB ID: 1AJ7) to prioritize substituents with higher affinity .

- ADMET prediction : Use tools like SwissADME to optimize logP (target: 1–3) and reduce hepatotoxicity risks .

- QSAR models : Corrogate electronic (Hammett σ) and steric (Taft E) parameters with MIC values to guide synthesis .

Q. Basic: What are the critical parameters for replicating this compound synthesis from literature protocols?

- Reaction conditions : Reflux in ethanol/NaOH (1:2 v/v) at 80°C for 1 hour .

- Purification : Recrystallize from hot ethanol; yield typically 70–75% .

- Byproduct monitoring : Use TLC (silica gel, ethyl acetate:hexane 3:7) to detect unreacted thiophene-2-carboxaldehyde .

Q. Advanced: How to systematically review conflicting data on this compound’s cytotoxicity in mammalian cell lines?

- Dose-response normalization : Express cytotoxicity as % viability relative to untreated controls, using MTT/WST-1 assays .

- Cell line validation : Ensure consistent passage numbers and authentication (e.g., STR profiling) .

- Meta-regression : Analyze batch-to-batch variability in this compound purity as a confounding factor .

Q. Basic: How to formulate this compound for in vivo pharmacokinetic studies?

- Vehicle : Use 0.5% carboxymethyl cellulose (CMC) in saline for oral gavage; confirm stability via HPLC .

- Dosing : Calculate based on body surface area (e.g., 50 mg/kg in mice) with adjustments for bioavailability .

Q. Advanced: What strategies mitigate resistance development during prolonged this compound exposure in bacterial cultures?

- Serial passage assays : Expose bacteria to sub-MIC doses over 30 generations; sequence folP mutations .

- Efflux pump inhibition : Co-administer with phenylalanine-arginine β-naphthylamide (PAβN) to assess resistance mechanisms .

- Resensitization : Test reverting resistance via CRISPR interference targeting mutated folP alleles .

属性

IUPAC Name |

4-amino-N-(2,6-dimethylpyrimidin-4-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O2S/c1-8-7-12(15-9(2)14-8)16-19(17,18)11-5-3-10(13)4-6-11/h3-7H,13H2,1-2H3,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZMCKZRAOLZXAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C)NS(=O)(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1046390 | |

| Record name | Sulfisomidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

515-64-0 | |

| Record name | Sulfisomidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=515-64-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfisomidine [INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000515640 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfaisodimidine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13283 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sulfisomidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sulfisomidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.460 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SULFISOMIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W03L3ODK6E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。